molecular formula C18H16F3N5O2 B6917479 N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide

N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide

Cat. No.: B6917479
M. Wt: 391.3 g/mol
InChI Key: AWBJBLZEGKGRSZ-UHFFFAOYSA-N
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Description

N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide is a synthetic organic compound characterized by the presence of difluoroethoxy, fluorophenyl, and phenyltetrazolyl groups

Properties

IUPAC Name

N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2/c1-11(26-24-17(23-25-26)12-5-3-2-4-6-12)18(27)22-14-8-7-13(19)9-15(14)28-10-16(20)21/h2-9,11,16H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBJBLZEGKGRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)OCC(F)F)N2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxides, while reduction could produce alcohols or amines

Scientific Research Applications

N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide involves its interaction with molecular targets, potentially including enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the context of its use. Detailed studies are required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoroethoxy and fluorophenyl derivatives, such as:

Uniqueness

N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

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